

comparative analysis of N-Methylpyridinium content in different coffee roasts

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Compound of Interest

Compound Name: N-Methylpyridinium

Cat. No.: B188087

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N-Methylpyridinium in Coffee Roasts: A Comparative Analysis

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A comprehensive analysis of **N-Methylpyridinium** (NMP) content across different coffee roasts reveals a significant correlation between the degree of roast and the concentration of this bioactive compound. This guide provides researchers, scientists, and drug development professionals with a comparative overview of NMP levels in light, medium, and dark roast coffees, supported by experimental data and detailed analytical methodologies.

N-Methylpyridinium is a thermal degradation product of the alkaloid trigonelline, which is naturally present in green coffee beans.^{[1][2]} The roasting process, particularly at temperatures exceeding 220°C, induces the decarboxylation of trigonelline, leading to the formation of NMP.^{[1][2]} Consequently, the concentration of NMP is directly influenced by the intensity and duration of the roasting process, with darker roasts generally exhibiting higher levels of the compound.^[2]

Comparative Analysis of N-Methylpyridinium Content

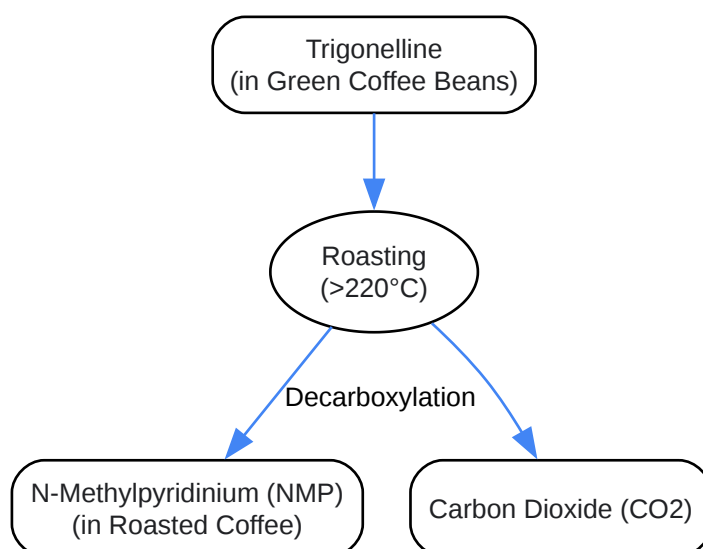
The following table summarizes the quantitative data on **N-Methylpyridinium** content in various coffee roasts, compiled from multiple analytical studies. The data clearly indicates a

progressive increase in NMP concentration with the increasing darkness of the roast.

Roast Level	N-Methylpyridinium (NMP) Content	Reference
Light Roast	~500 µg/g (~0.5 mg/g)	[1]
Light Roast	22 mg/L	[3]
Light Roast (steam-treated)	5 mg/L	[3]
Medium Roast (market blend)	29 mg/L	[4]
Dark Roast	>2000 µg/g (>2.0 mg/g)	[1]
Dark Roast	>30 mg/L	[3]
Dark Roast	up to 0.25% by weight (2.5 mg/g)	[5]
Dark Brown Roast Blend	87 mg/L	[4]

Formation of N-Methylpyridinium during Roasting

The chemical transformation of trigonelline to **N-Methylpyridinium** is a key reaction occurring during coffee roasting. The following diagram illustrates this process.



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Formation of NMP from Trigonelline during roasting.

Experimental Protocols

The quantification of **N-Methylpyridinium** in coffee is predominantly achieved through High-Performance Liquid Chromatography (HPLC), often coupled with Diode-Array Detection (DAD) or tandem Mass Spectrometry (MS/MS). Below is a synthesized protocol based on methodologies reported in the literature.

1. Sample Preparation (Coffee Brew)

- Apparatus: Coffee maker (e.g., drip coffee maker), filter paper.
- Procedure:
 - Weigh a standardized amount of ground coffee (e.g., 10 g).
 - Use a fixed volume of hot water (e.g., 160 mL, to achieve a water-to-powder ratio of ≥ 16 w/w for quantitative extraction) at a controlled temperature (e.g., 95°C).[\[5\]](#)[\[6\]](#)
 - Brew the coffee according to the standard operation of the coffee maker.
 - Allow the coffee brew to cool to room temperature.
 - Filter the coffee brew through a 0.45 μ m syringe filter into an HPLC vial for analysis.

2. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

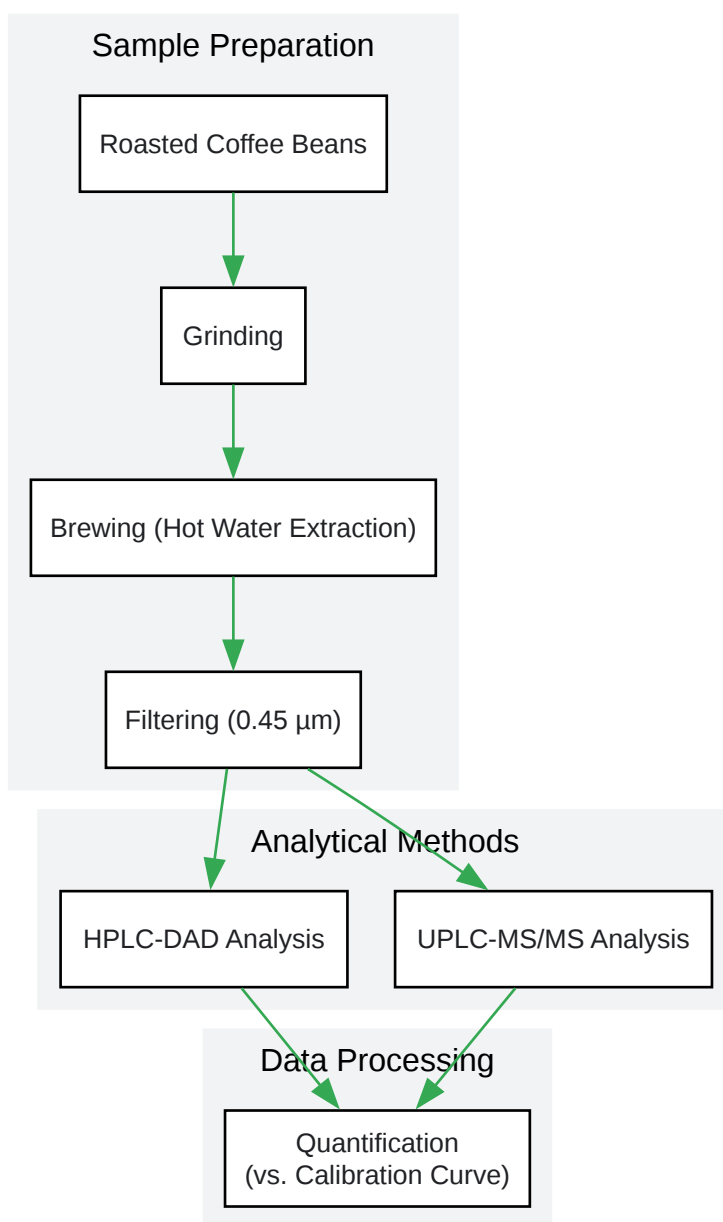
- Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector.
- Chromatographic Conditions:
 - Column: Phenyl-hexyl reverse-phase column (e.g., 250 x 4.6 mm, 5 μ m particle size).
 - Mobile Phase: A gradient of 0.3% aqueous formic acid (pH 2.4) and methanol.
 - Flow Rate: 1.0 mL/min.

- Column Temperature: 30°C.
- Detection: Diode-array detector set to monitor at a wavelength of 264 nm for NMP.
- Injection Volume: 10 µL.
- Quantification: NMP is quantified by comparing the peak area in the sample chromatogram to a calibration curve prepared from certified **N-Methylpyridinium** standards.

3. Ultra-High-Performance Liquid Chromatography with tandem Mass Spectrometry (UPLC-MS/MS)

- Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Chromatographic Conditions:
 - Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column.
 - Mobile Phase: A gradient of ammonium formate-buffered aqueous acetonitrile.
 - Flow Rate: A typical UPLC flow rate (e.g., 0.4 mL/min).
 - Ionization Mode: Positive electrospray ionization (ESI+).
 - MS/MS Detection: Multiple Reaction Monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transition for NMP (e.g., m/z 94.1 → 79.1).
- Quantification: Quantification is achieved using a stable isotope-labeled internal standard (e.g., d3-NMP) and a calibration curve.

The following diagram outlines the general workflow for the analysis of **N-Methylpyridinium** in coffee.



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Workflow for NMP analysis in coffee.

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